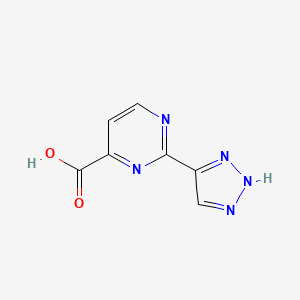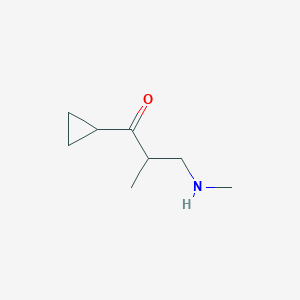
Sodium 5-cyanopyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-cyanopyridine-3-sulfinate is a chemical compound with the molecular formula C6H3N2NaO2S It is primarily used in research and industrial applications due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyanopyridine-3-sulfinate typically involves the reaction of 5-cyanopyridine with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The product is then purified using techniques such as recrystallization and filtration to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-cyanopyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 5-cyanopyridine-3-sulfinate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 5-cyanopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The compound can act as a nucleophile, electrophile, or radical, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 5-cyanopyridine-3-sulfinate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties compared to other sodium sulfinates. This uniqueness makes it a valuable compound in specific synthetic applications where other sulfinates may not be suitable .
Eigenschaften
Molekularformel |
C6H3N2NaO2S |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
sodium;5-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-2-5-1-6(11(9)10)4-8-3-5;/h1,3-4H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
RXZVWRBOMBCPMK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC=C1S(=O)[O-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




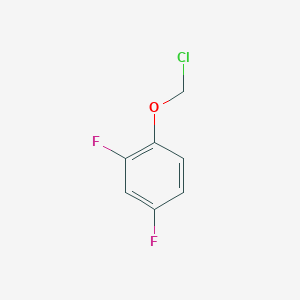
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)


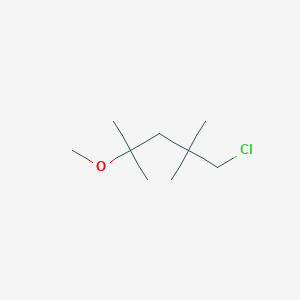

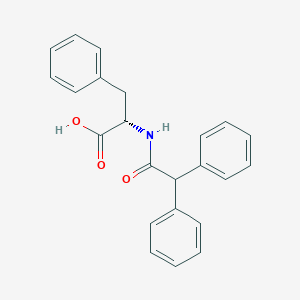
![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
